Antiproliferative Potency Against PC3 Prostate Cancer Cells: 4-Me-PhS Substituent Delivers Intermediate Activity
In a panel of 4‑arylthioquinazoline derivatives evaluated for antiproliferative activity against PC3 prostate adenocarcinoma cells by MTT assay, 4‑[(4‑methylphenyl)sulfanyl]quinazoline (compound 3a) exhibited an IC50 of 5.6 µM. This places it as an intermediate‑potency congener: the 4‑chlorophenylthio analog (3c) was 3.1‑fold more potent (IC50 = 1.8 µM), while the 4‑fluorophenylthio analog (3d) was 1.4‑fold less potent (IC50 = 8.1 µM) [1]. The data demonstrate that the 4‑methyl substituent on the phenyl ring confers a distinct, non‑interchangeable biological profile.
| Evidence Dimension | PC3 prostate cancer cell antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 5.6 µM (compound 3a, 4-[(4-methylphenyl)sulfanyl]quinazoline) |
| Comparator Or Baseline | 3c (4-chlorophenylthio analog): IC50 = 1.8 µM; 3d (4-fluorophenylthio analog): IC50 = 8.1 µM |
| Quantified Difference | 3a is 3.1‑fold less potent than 3c; 1.4‑fold more potent than 3d |
| Conditions | PC3 human prostate cancer cell line; MTT viability assay; 48 h incubation [1] |
Why This Matters
The intermediate potency and nuanced SAR enable rational selection of 3a as a balanced starting point for hit-to-lead optimization where both potency and tolerability are critical.
- [1] Yang S, Li Z, Jin L, Song B, Liu G, Chen J, Chen Z, Hu D, Xue W, Xu R. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2193-6. doi: 10.1016/j.bmcl.2007.01.101. PMID: 17317179. View Source
